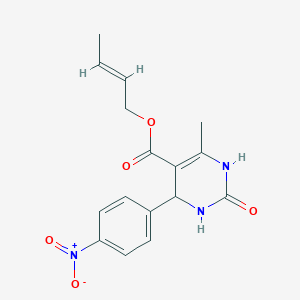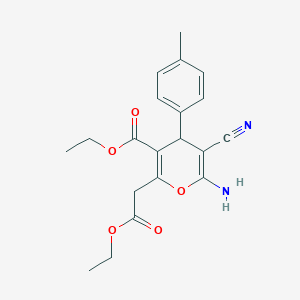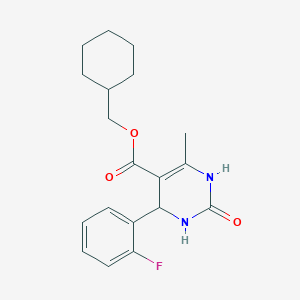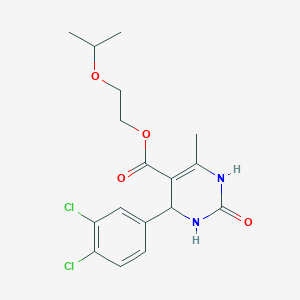![molecular formula C25H34N2O4 B394323 N,N'-bis[4-(pentyloxy)phenyl]propanediamide](/img/structure/B394323.png)
N,N'-bis[4-(pentyloxy)phenyl]propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis[4-(pentyloxy)phenyl]propanediamide is a chemical compound with the molecular formula C25H34N2O4 and a molecular weight of 426.5 g/mol. This compound is characterized by the presence of two pentyloxyphenyl groups attached to a malonamide core, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of N,N'-bis[4-(pentyloxy)phenyl]propanediamide typically involves the reaction of malonamide with 4-(pentyloxy)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
N,N'-bis[4-(pentyloxy)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pentyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N,N'-bis[4-(pentyloxy)phenyl]propanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N'-bis[4-(pentyloxy)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
N,N'-bis[4-(pentyloxy)phenyl]propanediamide can be compared with other similar compounds, such as:
N~1~,N~3~-bis[4-acetylphenyl]malonamide: This compound has acetyl groups instead of pentyloxy groups, leading to different chemical and biological properties.
N~1~,N~3~-bis[4-methoxyphenyl]malonamide: The presence of methoxy groups instead of pentyloxy groups results in variations in reactivity and applications.
Eigenschaften
Molekularformel |
C25H34N2O4 |
|---|---|
Molekulargewicht |
426.5g/mol |
IUPAC-Name |
N,N'-bis(4-pentoxyphenyl)propanediamide |
InChI |
InChI=1S/C25H34N2O4/c1-3-5-7-17-30-22-13-9-20(10-14-22)26-24(28)19-25(29)27-21-11-15-23(16-12-21)31-18-8-6-4-2/h9-16H,3-8,17-19H2,1-2H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
ONJKJWBIFSYJMP-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OCCCCC |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE](/img/structure/B394241.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B394244.png)
![1-Amino-3-(3-bromophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B394245.png)
![(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394246.png)
![ETHYL 2-[(2Z)-4-(2,5-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE](/img/structure/B394248.png)
![(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394249.png)



![4-fluoro-N-(3-isobutyl-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene)aniline](/img/structure/B394254.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394255.png)
![ETHYL 2-[(2Z)-4-(4-CHLOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE](/img/structure/B394259.png)
![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B394261.png)

